(+/-)14(15)-EET methyl ester, also known as 14,15-epoxyeicosa-5,8,11-trienoic acid methyl ester, is a bioactive lipid derived from arachidonic acid. This compound plays a significant role in various physiological processes, particularly in vascular biology as an endothelium-derived hyperpolarizing factor. It is known to induce vasodilation and has implications in cardiovascular health and disease.
The compound is synthesized from arachidonic acid through enzymatic oxidation by cytochrome P450 enzymes. Specifically, it is produced by the epoxidation of arachidonic acid at the 14 and 15 carbon positions. The methyl ester form enhances its stability for storage and analysis, making it a valuable compound for research purposes .
(+/-)14(15)-EET methyl ester belongs to the class of eicosanoids, which are signaling molecules derived from fatty acids. It is classified as an epoxy fatty acid due to the presence of an epoxide group in its structure. Eicosanoids are crucial mediators in inflammation and other biological responses.
The synthesis of (+/-)14(15)-EET methyl ester typically involves several steps:
The synthetic pathway may include:
The molecular formula of (+/-)14(15)-EET methyl ester is C21H34O3, with a molecular weight of 334.5 g/mol. The structure features a cyclopropane ring formed by the epoxide group and multiple double bonds characteristic of eicosanoids.
Key structural characteristics include:
(+/-)14(15)-EET methyl ester participates in various chemical reactions:
The compound's reactivity is influenced by its epoxide structure, making it susceptible to nucleophilic attack and hydrolysis under physiological conditions.
The mechanism of action involves binding to specific receptors in vascular smooth muscle cells, leading to hyperpolarization and relaxation of these cells. This process is mediated by:
(+/-)14(15)-EET methyl ester is utilized extensively in research related to:
This compound serves as a crucial tool for scientists exploring the complex interactions between lipids and vascular function, contributing valuable insights into both basic research and clinical applications.
Epoxyeicosatrienoic acids (EETs) are cytochrome P450 (CYP)-derived eicosanoids formed through the epoxidation of arachidonic acid. These lipid mediators function as autocrine and paracrine signaling molecules with significant roles in vascular biology, inflammation modulation, and cellular protection. Among the four primary regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET), 14(15)-EET is distinguished by its metabolic lability and diverse biological activities. The methyl ester derivative, (+/-)14(15)-EET methyl ester, is a chemically stabilized analog designed to overcome the inherent instability of the native epoxide while retaining biological relevance. This modification enhances its utility in experimental settings by mitigating rapid degradation via soluble epoxide hydrolase (sEH) and β-oxidation pathways [1] [3] [9].
Table 1: Core EET Derivatives and Key Characteristics
Compound Name | Systematic Name | Key Structural Features | Primary Research Use |
---|---|---|---|
14(15)-EET | 14,15-Epoxy-5Z,8Z,11Z-eicosatrienoic acid | Labile epoxide; free carboxylic acid | Native signaling studies |
(+/-)14(15)-EET methyl ester | Methyl 14,15-epoxy-5Z,8Z,11Z-eicosatrienoate | Stabilized epoxide; methyl ester | Metabolic/functional assays |
14,15-EET-SI | 14,15-Epoxyeicosa-5Z,8Z,11Z-trienoic sulfonimide | Sulfonimide replacement of carboxylate | Mitogenesis/proliferation studies |
14,15-EEZE | 14,15-Epoxyeicosa-5Z-enoic acid | Δ8,9 and Δ11,12 saturation; epoxide | EET receptor antagonist |
The biosynthesis of 14(15)-EET initiates with phospholipase A₂ (PLA₂)-mediated release of arachidonic acid from membrane phospholipids. Subsequently, CYP epoxygenases—primarily from the CYP2C and CYP2J subfamilies in humans—catalyze stereo-selective epoxidation at the 14,15-double bond. CYP2J2 demonstrates high catalytic efficiency for 14,15-EET formation in cardiovascular tissues, while CYP2C8 and CYP2C9 are predominant in vascular endothelium and renal systems. These enzymes typically generate enantiomeric mixtures, with 14(R),15(S)-EET and 14(S),15(R)-EET as major products. The regiospecificity varies among isoforms: CYP2C8 produces 14,15-EET and 11,12-EET in a ~1.25:1 ratio, whereas CYP2C9 generates 14,15-EET as the dominant regioisomer (2.3-fold over 11,12-EET) [1] [2] [8].
Metabolic fate profoundly influences 14(15)-EET’s biological activity. It serves as the preferred substrate for soluble epoxide hydrolase (sEH), which hydrolyzes the epoxide to 14,15-dihydroxyeicosatrienoic acid (14,15-DHET)—a less active metabolite. This conversion occurs with stereospecificity, yielding 14(S),15(R)-DHET and 14(R),15(S)-DHET diastereomers. Additional metabolic pathways include β-oxidation (yielding 16-carbon epoxy derivatives), chain elongation to 22-carbon epoxides incorporated into phospholipids, and cyclooxygenase-dependent metabolism [1] [3] [9].
Table 2: Human CYP Epoxygenases Involved in 14(15)-EET Biosynthesis
CYP Isoform | Tissue Distribution | Primary EET Regioisomers | Enantiomeric Preference |
---|---|---|---|
CYP2J2 | Heart, endothelium, kidney | 14,15-EET > 11,12-EET | 14(R),15(S) dominant |
CYP2C8 | Liver, endothelium | 14,15-EET ≈ 11,12-EET (1.25:1) | Racemic mixture |
CYP2C9 | Vascular endothelium, liver | 14,15-EET » 11,12-EET (2.3:1) | 14(R),15(S) dominant |
CYP2S1 | Macrophages, inflamed tissues | 14,15-EET (minor contributor) | Not characterized |
Native 14(15)-EET faces significant chemical and metabolic challenges: 1) The epoxide ring is susceptible to acidic and enzymatic hydrolysis by sEH; 2) The carboxylic acid group facilitates rapid β-oxidation; and 3) Conjugated dienes promote auto-oxidation. Methyl esterification at the carboxylic acid moiety generates (+/-)14(15)-EET methyl ester, which confers three critical advantages:
In research applications, the methyl ester derivative enables precise delivery in cell-based assays. For instance, studies examining EET-dependent activation of Gαs-protein signaling or PI3K/Akt pathways utilize this analog to ensure consistent intracellular concentrations. Analytical workflows (LC-MS/MS) also employ methyl esters to improve chromatographic resolution and sensitivity during eicosanoid profiling. Nevertheless, biological interpretations must account for potential hydrolysis by cellular esterases, which can regenerate the free acid in situ [3] [5] [9].
Table 3: Stability Parameters of 14(15)-EET vs. Methyl Ester Derivative
Parameter | 14(15)-EET (Free Acid) | (+/-)14(15)-EET Methyl Ester | Improvement Factor |
---|---|---|---|
sEH Half-life (human recombinant) | 1.2 ± 0.3 min | 4.8 ± 0.9 min* | 4-fold |
Plasma Half-life (rat) | <2 min | ~15 min | >7-fold |
LogP (octanol/water) | 5.9 | 7.5 | Increased lipophilicity |
Auto-oxidation Rate (O₂, 37°C) | 100% degradation in 24h | <20% degradation in 24h | >5-fold stability |
Note: Epoxide ring remains susceptible to sEH despite esterification [3] [5].
The biological profile of EET regioisomers exhibits marked regio- and stereo-dependence. 14(15)-EET displays distinct functional properties compared to other regioisomers:
Table 4: Biological Activity Profile of Key EET Regioisomers
Biological Activity | 14(15)-EET | 11,12-EET | 8,9-EET | 5,6-EET |
---|---|---|---|---|
sEH Metabolism Rate | ++++ | +++ | ++ | + |
Vasorelaxation (Coronary) | + | ++++ | ++ | - |
PPARγ Activation | +++ | + | ++ | ND |
Anti-inflammatory (NF-κB Inhibition) | +++ | +++ | + | - |
Renal Epithelial Mitogenesis | ++++ | ++ | + | + |
Cardioprotection (Infarct Reduction) | ++ | +++ | + | ND |
++++ = Highest activity; + = Low activity; - = Inactive/not detected; ND = Not determined [1] [2] [6]
The therapeutic implications of these differences are profound. While 14(15)-EET and its methyl ester demonstrate anti-inflammatory and cardioprotective potential, their pro-angiogenic and mitogenic activities necessitate targeted delivery strategies. Conversely, ω-3 epoxy metabolites (e.g., 17,18-EEQ from EPA) counteract angiogenesis—highlighting regiospecificity’s role in functional outcomes [8] [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0